6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-[(2,6-dichlorophenyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-9-7-16-19-10(2)12(11(3)21(16)20-9)8-13-14(17)5-4-6-15(13)18/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGBUXWKCVWXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CC3=C(C=CC=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Physicochemical Properties
Biological Activity
6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15Cl2N3
- Molecular Weight : 320.22 g/mol
- CAS Number : 478064-83-4
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The specific compound in focus has been studied for its role as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism and associated with several diseases such as obesity and cardiovascular disorders .
Biological Activity
The biological activity of 6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can be summarized as follows:
- Inhibition of SCD Activity : This compound has shown promise in modulating SCD activity, which is crucial for fatty acid metabolism. Inhibition of this enzyme may lead to therapeutic effects in conditions like obesity and diabetes .
- Anticancer Properties : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidine may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
Case Studies
- SCD Inhibition in Animal Models : A study demonstrated that administering 6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine to obese mice resulted in reduced body weight and improved metabolic profiles. The compound effectively lowered triglyceride levels by inhibiting SCD activity .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7). The treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Data Table of Biological Activities
Q & A
Basic: How can the synthesis of 6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine be optimized for higher yield and purity?
Methodological Answer:
Optimization involves:
- Reaction Conditions : Use ethanol/pyridine as a solvent system under reflux (4–7 hours) to enhance cyclization efficiency . Microwave-assisted synthesis (140–180°C for 2–5 minutes) reduces reaction time and improves isolated yields by 10–15% compared to conventional methods .
- Purification : Recrystallization from ethanol or dimethylformamide (DMF) is recommended to remove unreacted intermediates. Thin-layer chromatography (TLC) can monitor reaction progress .
- Catalysts : Pyridine acts as both a base and a catalyst in cyclocondensation reactions .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, amino groups appear at δ 6.98–8.22 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 450.999058 for C21H15Cl4N3) .
- Infrared (IR) Spectroscopy : Absorption bands at 3123–3474 cm⁻¹ indicate NH₂ groups .
- X-ray Crystallography : Resolves ambiguities in regioselectivity for poly-substituted derivatives .
Advanced: How do substituent modifications influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance antimicrobial activity by increasing lipophilicity (XLogP3 = 7.2) and membrane penetration .
- Arylazo Substituents : Improve antitumor activity against colorectal carcinoma (IC₅₀ < 10 µM) via intercalation with DNA .
- Methyl Groups (2,5,7-positions) : Reduce steric hindrance, enabling better binding to kinase targets .
- Experimental Design : Use parallel synthesis to generate analogs with systematic substituent variations. Evaluate cytotoxicity via MTT assays and compare with computational docking studies .
Advanced: What role do computational methods play in predicting reactivity and regioselectivity in the synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts regioselectivity in cross-coupling reactions. For example, DFT calculations explain preferential C2/C6 functionalization in pyrazolo[1,5-a]pyrimidines due to lower activation energies .
- Molecular Dynamics Simulations : Model solvent effects (e.g., ethanol vs. DMF) on reaction pathways to optimize conditions .
- In Silico Screening : Prioritize substituents with favorable ADMET properties before synthesis .
Advanced: Can microwave-assisted synthesis improve the efficiency of producing pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Yes. Case studies demonstrate:
- Yield Improvement : Microwave irradiation (180°C, 300 W, 2 minutes) achieves 88–97% yields in cyclocondensation reactions, compared to 71–78% with conventional reflux .
- Time Reduction : Reactions complete in minutes instead of hours, minimizing decomposition of heat-sensitive intermediates .
- Protocol : Combine β-enaminones with NH-5-aminopyrazole under microwave conditions, followed by regioselective electrophilic substitution .
Basic: What are common impurities encountered during synthesis, and how are they addressed?
Methodological Answer:
- Byproducts : Unreacted hydrazones or dimerization products. Mitigate via:
- Monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate) to detect intermediates and byproducts .
Advanced: How to design experiments to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives .
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies due to solubility issues .
- Target Engagement Studies : Use kinase profiling panels to confirm specificity if conflicting SAR data arise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
